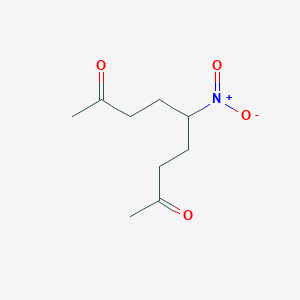

5-Nitrononane-2,8-dione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

78735-42-9 |

|---|---|

Fórmula molecular |

C9H15NO4 |

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

5-nitrononane-2,8-dione |

InChI |

InChI=1S/C9H15NO4/c1-7(11)3-5-9(10(13)14)6-4-8(2)12/h9H,3-6H2,1-2H3 |

Clave InChI |

DPTOJTZVUDTPEW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCC(CCC(=O)C)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 5 Nitrononane 2,8 Dione

Chemical Synthesis Approaches

The construction of the 5-Nitrononane-2,8-dione carbon skeleton is efficiently achieved through the Michael reaction, a cornerstone of carbon-carbon bond formation. adichemistry.com This conjugate addition involves the reaction of a nucleophile, in this case, the nitromethanide anion, with an α,β-unsaturated carbonyl compound, methyl vinyl ketone. adichemistry.comstudfile.net The process can proceed sequentially, first forming a mono-adduct, which can then undergo a second Michael addition to yield the final diketone. sctunisie.org

The synthesis of 5-Nitrononane-2,8-dione is accomplished via the base-catalyzed double Michael addition of nitromethane (B149229) to two equivalents of methyl vinyl ketone. studfile.netchemsrc.com The reaction proceeds in two main stages. First, a base abstracts an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion. This anion then acts as the Michael donor, attacking the β-carbon of methyl vinyl ketone (the Michael acceptor). adichemistry.com

This initial reaction forms the mono-adduct, 5-nitropentan-2-one. chemsrc.com The remaining α-proton on the carbon bearing the nitro group in this intermediate is also acidic. In the presence of a base, this proton can be removed, allowing for a second Michael addition with another molecule of methyl vinyl ketone to furnish the target compound, 5-Nitrononane-2,8-dione. sctunisie.orgchemsrc.com

The outcome of the Michael addition between nitromethane and methyl vinyl ketone is highly dependent on the reaction conditions, which govern the yield and the selectivity between the mono- and di-addition products. sctunisie.org The choice of base and solvent system is critical for activating the nitromethane and controlling the reaction pathway. adichemistry.comsctunisie.org

Research has shown that the reaction does not proceed without a base. sctunisie.org Various base-solvent systems have been explored to optimize the formation of the initial Michael adduct (5-nitropentan-2-one). The yields of this first-stage product vary significantly with the conditions employed, indicating a strong influence of the medium on the reaction's efficiency. sctunisie.org For instance, using sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol (B145695) has been shown to be effective. sctunisie.org

A significant challenge in synthesizing 5-Nitrononane-2,8-dione is controlling the selectivity. In the case of nitromethane, the reaction can potentially lead to a mixture of products resulting from single, double, and even triple additions. adichemistry.comsctunisie.org Controlling the stoichiometry and reaction conditions such as temperature and reaction time is crucial to favor the formation of the desired di-adduct, 5-Nitrononane-2,8-dione, over the mono-adduct (5-nitropentan-2-one) or other byproducts. kochi-tech.ac.jp The inherent reactivity of the mono-adduct towards a second addition makes careful control of the reaction parameters essential for achieving a high yield of the target diketone. sctunisie.org

| Base/Solvent System | Product | Yield (%) |

|---|---|---|

| NaOH (0.025M) in Water | 5-Nitropentan-2-one | 43 |

| Sodium Ethoxide in Ethanol | 5-Nitropentan-2-one | 63 |

| Sodium Methoxide in Methanol | 5-Nitropentan-2-one | 58 |

| NaOH in Ethanol | 5-Nitropentan-2-one | 60 |

Besides the direct double Michael addition, other synthetic strategies have been reported for preparing derivatives of 5-Nitrononane-2,8-dione. One such method is the Rauhut-Currier reaction. This reaction has been used to synthesize various substituted 3-methylene-5-nitrononane-2,8-dione compounds. rsc.org For example, the reaction between a nitroalkene and methyl vinyl ketone, catalyzed by triphenylphosphine, can yield these structured derivatives. While this method does not produce the parent 5-Nitrononane-2,8-dione directly, it represents an alternative route to structurally related compounds, highlighting the versatility of different carbon-carbon bond-forming strategies in accessing this class of molecules. rsc.org

Enzymatic Transformations and Stereoselective Synthesis with 5 Nitrononane 2,8 Dione

Biocatalytic Reduction Processes of 5-Nitrononane-2,8-dione

The enzymatic reduction of 5-nitrononane-2,8-dione typically proceeds in a sequential manner, first forming a hydroxyketone intermediate, which can then be further reduced to a diol product. researchgate.netresearchgate.net The stereoselectivity of these reduction steps is highly dependent on the choice of enzyme. mdpi.com

Formation of Hydroxyketone Intermediates (e.g., 8-hydroxy-5-nitrononan-2-one)

The initial reduction of one of the two carbonyl groups in 5-nitrononane-2,8-dione leads to the formation of a hydroxyketone intermediate, such as 8-hydroxy-5-nitrononan-2-one. researchgate.netresearchgate.netresearchgate.net Various ketoreductases and alcohol dehydrogenases have been employed to catalyze this transformation with high stereoselectivity. researchgate.netresearchgate.netresearchgate.net

For instance, the (S)-selective ketoreductase Gre2 from Saccharomyces cerevisiae has demonstrated the ability to exclusively yield one stereoisomer of the hydroxyketone. researchgate.net This high stereoselectivity prevents the formation of other isomers under standard reaction conditions. researchgate.net Similarly, the (R)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH) can be used to produce the corresponding (R)-configured hydroxyketones. mdpi.comresearchgate.net The formation of these hydroxyketones is a critical step, as their stereochemistry dictates the final stereoisomer of the diol product upon further reduction. researchgate.netresearchgate.net

The kinetic parameters of these enzymatic reactions have been studied to understand the efficiency and mechanism of the enzymes. For example, the NADPH-dependent ketoreductase Gre2p has been shown to operate via an ordered sequential mechanism. acs.org

Table 1: Biocatalytic Reduction of 5-Nitrononane-2,8-dione to Hydroxyketone Intermediates

| Enzyme | Source Organism | Product(s) | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Ketoreductase Gre2 | Saccharomyces cerevisiae | (S)-hydroxyketone | High | researchgate.netresearchgate.net |

| Alcohol Dehydrogenase (LbADH) | Lactobacillus brevis | (R)-syn/anti-hydroxyketones | e.r. > 99:1 | mdpi.com |

Subsequent Reduction to Diol Products (e.g., 5-nitrononane-2,8-diol)

Following the formation of the hydroxyketone intermediate, a second reduction step can occur to yield the corresponding 5-nitrononane-2,8-diol. researchgate.netresearchgate.net This subsequent reduction can be catalyzed by the same enzyme used in the first step or a different one, allowing for the synthesis of various diastereomers of the diol. fu-berlin.denih.gov

The stereochemical outcome of the second reduction is dependent on the stereochemistry of the hydroxyketone intermediate and the selectivity of the enzyme. mdpi.comresearchgate.net For example, the (S)-enantioselective ketoreductase Gre2 can further reduce the initially formed (S)-hydroxyketone to a specific isomer of the diol. researchgate.netd-nb.info In a similar fashion, the (R)-selective LbADH can convert the (R)-hydroxyketones to the (R,R)-configured pseudo C₂-diol. mdpi.com This sequential reduction strategy has been successfully employed to produce all possible diastereomers of 5-nitrononane-2,8-diol. fu-berlin.denih.gov

The efficiency of this two-step reduction has been demonstrated in various reactor setups, including continuous flow microreactors, which have shown high substrate conversion rates. mdpi.comresearchgate.net

Table 2: Subsequent Biocatalytic Reduction to 5-Nitrononane-2,8-diol Products

| Enzyme | Intermediate | Product(s) | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Ketoreductase Gre2 | (S)-hydroxyketone | (S,S)-configured pseudo C₂ diol | High | researchgate.netresearchgate.net |

Principles of Stereochemical Control and Enantioselectivity

The ability to control the stereochemical outcome of the reduction of 5-nitrononane-2,8-dione is a key advantage of using biocatalytic methods. This control is achieved through the inherent enantioselectivity of the enzymes employed.

Enantiogroup-Differentiating Biocatalytic Reductions of Prochiral Systems

The reduction of the prochiral 5-nitrononane-2,8-dione is a prime example of an enantiogroup-differentiating reaction. fu-berlin.denih.gov The two carbonyl groups are enantiotopic, meaning they are non-superimposable mirror images of each other. Enzymes can differentiate between these two groups, leading to the selective formation of a specific stereoisomer of the hydroxyketone. mdpi.comresearchgate.net

This principle of desymmetrization via enzymatic reduction has been a focus of research, with ketoreductases being utilized to achieve excellent enantiogroup differentiation. fu-berlin.denih.govresearchgate.net The ability of enzymes like Gre2 to distinguish between the prostereogenic substituents facilitates the targeted synthesis of specific stereoisomers. researchgate.net

Targeted Synthesis of Diastereomers of 5-Nitrononane-2,8-diol

By leveraging the principles of stereochemical control, it is possible to synthesize all possible diastereomers of 5-nitrononane-2,8-diol. fu-berlin.denih.gov This is achieved through a sequential biocatalytic reduction strategy. fu-berlin.denih.govfu-berlin.de The choice of the first enzyme determines the stereochemistry of the hydroxyketone intermediate. A subsequent reduction, either with the same or a different enzyme, then determines the final diastereomer of the diol. mdpi.comresearchgate.net This approach provides a powerful tool for accessing a range of chiral diols from a single prochiral starting material. fu-berlin.denih.gov

Asymmetric Synthesis of Chiral Alcohols from 5-Nitrononane-2,8-dione

The enzymatic reduction of 5-nitrononane-2,8-dione is a well-established method for the asymmetric synthesis of chiral alcohols. researchgate.netacs.org Ketoreductases, such as Gre2p from Saccharomyces cerevisiae, and alcohol dehydrogenases, like LbADH from Lactobacillus brevis, have been used to produce chiral hydroxyketones and diols with excellent enantioselectivities. mdpi.comresearchgate.netresearchgate.net

These enzymatic transformations are often carried out in systems that include a cofactor regeneration method, such as using glucose dehydrogenase (GDH) to regenerate NADPH. researchgate.netresearchgate.net This makes the process more efficient and sustainable. The use of continuous flow reactors has also been explored to enhance the productivity and scalability of these asymmetric syntheses. mdpi.comresearchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| 5-Nitrononane-2,8-dione |

| 8-hydroxy-5-nitrononan-2-one |

| 5-nitrononane-2,8-diol |

| (S)-hydroxyketone |

| (R)-syn/anti-hydroxyketones |

| (5S,8S)-anti-hydroxyketone |

| (S,S)-configured pseudo C₂ diol |

| (R,R)-configured pseudo C₂-diol |

| NADPH |

Characterization of Key Biocatalysts and Co-factor Systems

The enzymatic transformation of 5-Nitrononane-2,8-dione relies on a sophisticated interplay of specific biocatalysts and efficient co-factor regeneration systems. These components are crucial for achieving high stereoselectivity and reaction yields. Key enzymes involved include alcohol dehydrogenases and ketoreductases, which catalyze the reduction of the dione's carbonyl groups. The sustainability of these reactions is often ensured by a coupled enzymatic system for regenerating the essential NADPH co-factor.

Alcohol Dehydrogenases in 5-Nitrononane-2,8-dione Reduction (e.g., Lactobacillus brevis alcohol dehydrogenase (LbADH))

Alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a well-characterized, (R)-selective enzyme utilized in the stereoselective reduction of 5-Nitrononane-2,8-dione. researchgate.netgrafiati.com This homotetrameric enzyme is valued in industrial biocatalysis for its stability at elevated temperatures and its broad substrate tolerance. grafiati.com In the context of 5-Nitrononane-2,8-dione, LbADH catalyzes the sequential reduction of the two prochiral carbonyl groups. researchgate.net This process first yields hydroxyketones and subsequently the chiral 5-nitrononane-2,8-diol. researchgate.net

The (R)-selectivity of LbADH directs the transformation towards specific stereoisomers. researchgate.netmdpi.com Research has demonstrated that by using LbADH, the reduction of 5-Nitrononane-2,8-dione can achieve nearly quantitative conversion (>95%) with excellent stereoselectivity, resulting in a diastereomeric ratio greater than 99:1. researchgate.net

To enhance its practical application, particularly in continuous flow systems, LbADH has been engineered with features like a genetically encoded streptavidin-binding peptide. This modification allows for self-immobilization on various surfaces, such as flow channel walls or magnetic microbeads, facilitating its use in different reactor formats. researchgate.netgrafiati.commdpi.com The performance of LbADH in these systems is a key area of study, with a focus on maximizing space-time yields and the total turnover numbers of the required NADPH cofactor. researchgate.net

Table 1: Performance of LbADH in 5-Nitrononane-2,8-dione Reduction

| Parameter | Result | Reference |

|---|---|---|

| Enzyme Selectivity | (R)-selective | researchgate.netmdpi.com |

| Substrate | 5-Nitrononane-2,8-dione | researchgate.net |

| Conversion Rate | > 95% | researchgate.net |

| Diastereomeric Ratio (d.r.) | > 99:1 | researchgate.net |

Ketoreductases in Stereoselective Biotransformations (e.g., Gre2p from Saccharomyces cerevisiae)

The ketoreductase Gre2p, an ethylglyoxal reductase from Saccharomyces cerevisiae, is another critical enzyme employed in the stereoselective reduction of 5-Nitrononane-2,8-dione. mdpi.comresearchgate.net In contrast to the (R)-selectivity of LbADH, Gre2p is an (S)-enantioselective ketoreductase. researchgate.netresearchgate.net This opposing stereference allows for the synthesis of different stereoisomers of the resulting hydroxyketone and diol products. researchgate.netresearchgate.net

The use of Gre2p is particularly noted for its high stereoselectivity, which can exclusively yield one stereoisomer of the hydroxyketone under specific reaction conditions. researchgate.netresearchgate.net The reaction proceeds via an ordered sequential mechanism and can be influenced by substrate or product inhibition depending on the buffer used. researchgate.net

Like LbADH, Gre2p is often used in immobilized formats to enhance its stability and reusability in continuous flow reactors. mdpi.comresearchgate.net For instance, Gre2p has been immobilized on magnetic beads and used in packed-bed microreactors. mdpi.comresearchgate.net This setup, combined with a cofactor regeneration system, allows for the efficient and controlled production of the desired (S)-selective products from 5-Nitrononane-2,8-dione. mdpi.comresearchgate.net Studies have focused on optimizing reactor conditions, such as feed concentrations and enzyme ratios, to maximize the techno-economic performance of the reduction process. mdpi.comresearchgate.net

Table 2: Characteristics of Gre2p in 5-Nitrononane-2,8-dione Biotransformation

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme | Gre2p (Ethylglyoxal reductase) | mdpi.com |

| Source | Saccharomyces cerevisiae | researchgate.netrsc.org |

| Selectivity | (S)-enantioselective | researchgate.netresearchgate.net |

| Product(s) | (S)-hydroxyketone, (S,S)-diol | researchgate.netresearchgate.net |

| Reaction Mechanism | Ordered sequential | researchgate.net |

Role of Glucose Dehydrogenase (GDH) in Cofactor Regeneration (e.g., NADPH)

The reduction of 5-Nitrononane-2,8-dione by alcohol dehydrogenases and ketoreductases is dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. researchgate.netresearchgate.net Due to the high cost of NADPH, an efficient in situ regeneration system is essential for the economic viability of these biocatalytic processes. mdpi.commdpi.com Glucose dehydrogenase (GDH) is frequently the enzyme of choice for this purpose. mdpi.comresearchgate.netrsc.orgmdpi.com

GDH, often sourced from species like Bacillus subtilis or Bacillus megaterium, catalyzes the oxidation of glucose to gluconolactone. rsc.orgacs.org This reaction concurrently reduces NADP+ to NADPH, thereby replenishing the cofactor required by the primary reducing enzyme (LbADH or Gre2p). mdpi.comresearchgate.net The use of GDH is advantageous because its substrate, glucose, is inexpensive, and the reaction does not produce gaseous byproducts like CO2, which can be problematic in microfluidic reactor systems. mdpi.comresearchgate.net

In many applications, GDH is co-immobilized with the primary ketoreductase. mdpi.commdpi.com This co-localization enhances the efficiency of the cascade reaction by ensuring the regenerated NADPH is readily available to the primary enzyme, minimizing diffusion limitations. mdpi.comsemanticscholar.org Studies have shown that co-immobilizing the ketoreductase and GDH leads to higher conversion rates compared to using separately immobilized enzymes. acs.org This integrated system allows for the use of catalytic amounts of the expensive cofactor while maintaining high enzyme productivity. acs.org

Investigation of Other Enzyme Classes in Cascade Reactions Involving 5-Nitrononane-2,8-dione

Research into the enzymatic transformation of 5-Nitrononane-2,8-dione has primarily centered on alcohol dehydrogenases and ketoreductases for the reduction steps. However, the assembly of multi-enzyme cascade reactions opens the door to incorporating other enzyme classes to create more complex and valuable molecules. mdpi.commdpi.com

The concept of multi-enzyme cascades involves combining several catalysts to perform sequential reactions in a one-pot setup, which can increase yields and selectivity by driving reactions toward the final product. mdpi.com While the core transformation of 5-Nitrononane-2,8-dione involves reductases, subsequent modifications of the resulting nitro-diol products could theoretically involve other enzyme classes. For instance, enzymes capable of acting on nitro groups or hydroxyl groups could be integrated into a cascade.

Currently, published research predominantly focuses on the dual-enzyme system of a ketoreductase (like LbADH or Gre2p) paired with a dehydrogenase (like GDH) for cofactor regeneration. researchgate.netmdpi.com These systems represent a two-step cascade for the reduction and a three-enzyme cascade when including the cofactor regeneration. mdpi.com The successful compartmentalization and immobilization of these enzymes in microreactors, achieving high conversion yields (>95%) and stereoselectivity over extended periods, demonstrates the robustness of this approach. researchgate.netmdpi.com The exploration beyond this established system into cascades involving entirely different enzyme classes for further functionalization of the 5-Nitrononane-2,8-dione backbone remains a promising area for future research.

Kinetic and Mechanistic Investigations of 5 Nitrononane 2,8 Dione Biotransformations

Enzyme Kinetics and Parameter Determination for Biocatalysts

The study of enzyme kinetics for the biotransformation of 5-nitrononane-2,8-dione involves determining key parameters that describe the efficiency and mechanism of the catalytic process. The NADPH-dependent ketoreductase Gre2p from Saccharomyces cerevisiae has been a primary focus of these studies. arxiv.orgacs.org

Determination of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of its maximum value (Vmax). For the conversion of 5-nitrononane-2,8-dione (NDK) by Gre2p, a Km value of approximately 1 mM has been reported. arxiv.org In one study, experiments were conducted with NDK concentrations ranging from 50 µM to 50 mM to accurately determine the Km. arxiv.org

However, further investigations using isothermal titration calorimetry (ITC) have revealed complexities not captured by simple Michaelis-Menten kinetics. acs.org For instance, the binding affinity of the cofactor NADPH to Gre2p (dissociation constant, Kd = 12.2 µM) was found to be much stronger than what would be expected from spectrophotometrically determined Km values (Km = 2.4 mM). acs.org This discrepancy highlights the importance of using multiple techniques to fully characterize the kinetic parameters.

Kinetic data for the Gre2p-catalyzed reduction of NDK did not fit well with the classical Michaelis-Menten model, suggesting the presence of other kinetic phenomena. acs.org

Table 1: Spectrophotometrically Determined Kinetic Parameters for Gre2p

| Substrate | Km (mM) | kcat (s⁻¹) | Kinetic Model |

| Hexane-2,5-dione | 1.1 ± 0.2 | 1.1 ± 0.1 | Michaelis-Menten |

| Hexane-2,5-dione | 7.9 ± 1.6 | 2.5 ± 0.3 | Substrate Inhibition |

| 5-Nitrononane-2,8-dione | 2.4 ± 0.4 | 1.3 ± 0.1 | Michaelis-Menten |

Data sourced from Ott et al., 2021. acs.org

Analysis of Turnover Numbers (kcat)

The turnover number (kcat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. For the Gre2p-catalyzed reduction of 5-nitrononane-2,8-dione, a kcat of 1.3 ± 0.1 s⁻¹ was determined using a standard Michaelis-Menten model. acs.org

Similar to the Km values, the kcat was also re-evaluated using a substrate inhibition model for the related substrate hexane-2,5-dione, which resulted in a higher kcat value (2.5 ± 0.3 s⁻¹) compared to the Michaelis-Menten model (1.1 ± 0.1 s⁻¹). acs.org This suggests that the classical model may underestimate the true catalytic efficiency of the enzyme due to inhibitory effects at high substrate concentrations. acs.org

Elucidation of Enzyme Reaction Mechanisms

Understanding the reaction mechanism provides deeper insights into the sequence of substrate binding and product release, as well as potential regulatory effects.

Characterization of Ordered Sequential Mechanisms

Investigations into the biotransformation of 5-nitrononane-2,8-dione by the ketoreductase Gre2p have revealed that the enzyme operates via an ordered sequential mechanism. acs.orgresearchgate.net In this type of mechanism, the substrates must bind to the enzyme in a specific order before the reaction can occur. For Gre2p, which is an NADPH-dependent enzyme, this typically means the cofactor NADPH binds first, followed by the substrate 5-nitrononane-2,8-dione. arxiv.orgacs.org After the reduction reaction, the products are released in a specific sequence. The use of isothermal titration calorimetry has been instrumental in elucidating these binding events and confirming the ordered mechanism. arxiv.orgacs.org

Advanced Analytical Methodologies in Kinetic Studies

To overcome the limitations of traditional spectrophotometric assays and to gain a more comprehensive understanding of the complex kinetics of 5-nitrononane-2,8-dione biotransformation, advanced analytical methodologies have been employed.

Isothermal Titration Calorimetry (ITC) has proven to be a powerful tool. arxiv.orgacs.org ITC directly measures the heat changes associated with binding events and enzymatic reactions, allowing for the determination of not only kinetic parameters like Km and kcat but also thermodynamic parameters such as the dissociation constant (Kd) and the Gibbs free energy of binding (ΔG⁰). arxiv.org ITC experiments, particularly the "multiple injection method," can mimic initial rate experiments and provide detailed information about the reaction mechanism, including the ordered binding of substrates and the presence of inhibition. arxiv.orgacs.org

The use of microfluidic reactors with immobilized enzymes has also been explored for studying and optimizing the biotransformation of 5-nitrononane-2,8-dione in continuous flow systems. researchgate.netsemanticscholar.org These systems allow for precise control of reaction parameters and facilitate the study of coupled enzyme reactions, such as cofactor regeneration. researchgate.net Mathematical modeling is often combined with experimental data from these microreactors to predict reaction rates and optimize process conditions. researchgate.netacs.org

Furthermore, ensuring the reproducibility of kinetic data is emphasized through standardized operating procedures, the use of programmed workflows for data analysis, and the storage of data in FAIR (Findable, Accessible, Interoperable, and Reusable) repositories. arxiv.orgresearchgate.net This systematic approach enhances the reliability and comparability of kinetic findings across different studies. researchgate.net

Application of UV-Vis Spectrophotometry for Reaction Monitoring

UV-Vis spectrophotometry is a fundamental technique for monitoring the real-time progress of enzymatic reactions involving 5-Nitrononane-2,8-dione (NDK). This method is particularly effective for reactions that utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, such as NADPH or NADH. acs.orgacs.org The activity of ketoreductases like Gre2p, which catalyze the conversion of NDK, can be determined by tracking the decrease in NADPH absorbance at a wavelength of 340 nm. acs.orgchemrxiv.org This change in absorbance corresponds directly to the consumption of the cofactor as the ketone substrate is reduced, allowing for the calculation of initial reaction velocities and other kinetic parameters. acs.org

Spectrophotometric assays serve as an essential starting point for more complex mechanistic studies, providing foundational data on enzyme activity under various conditions. acs.orgchemrxiv.org For instance, initial activity studies for the Gre2p-catalyzed reduction of NDK were conducted using this method before proceeding to more sophisticated analyses like Isothermal Titration Calorimetry. acs.org

Utilization of Isothermal Titration Calorimetry (ITC) for Binding and Kinetic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to obtain a comprehensive understanding of the thermodynamics and kinetics of enzyme-substrate interactions in the biotransformation of 5-Nitrononane-2,8-dione. acs.orgresearchgate.net This method directly measures the heat released or absorbed during the binding of reactants and products to the enzyme, providing critical data on dissociation constants (Kd), Michaelis-Menten constants (Km), and turnover numbers (kcat). acs.orgchemrxiv.org

In the study of the ketoreductase Gre2p, ITC was instrumental in dissecting the complex, multi-substrate reaction involving NDK and the cofactor NADPH. acs.org The technique allowed for the determination of binding parameters for all reaction components, including the substrate (NDK), cofactor (NADPH), the oxidized cofactor (NADP+), and the product, (5S,8S)-anti hydroxyketone (HK). acs.orgchemrxiv.org These ITC experiments revealed that the Gre2p enzyme operates via an ordered sequential mechanism, where NADPH must bind to the enzyme before the NDK substrate can bind. acs.orgchemrxiv.org Furthermore, the data showed that the reaction is subject to substrate inhibition. acs.org The combination of binding and kinetic data obtained through ITC provides a complete picture essential for accurate enzyme reaction modeling. chemrxiv.org

| Component | Parameter | Value |

|---|---|---|

| NADPH | Kd (μM) | 12.2 |

| ΔH (kcal/mol) | -10.4 | |

| -TΔS (kcal/mol) | 3.7 | |

| ΔG (kcal/mol) | -6.7 | |

| NADP+ | Kd (μM) | 110 |

| ΔH (kcal/mol) | -2.2 | |

| -TΔS (kcal/mol) | -3.3 | |

| ΔG (kcal/mol) | -5.5 | |

| NDK | Km (mM) | 2.4 |

| Ki (mM) | ~24 | |

| Gre2p | kcat (s-1) | 23 |

High-Performance Liquid Chromatography (HPLC) for Chiral Product Analysis

High-Performance Liquid Chromatography (HPLC), specifically chiral HPLC, is the primary analytical method for the quantitative analysis of the stereoisomeric products generated from the biotransformation of 5-Nitrononane-2,8-dione. acs.orgmdpi.com The reduction of the prochiral NDK substrate can yield various hydroxyketone and diol stereoisomers, depending on the selectivity of the enzyme used, such as the (R)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH) or the (S)-selective methylglyoxal (B44143) reductase Gre2p. acs.orgnih.gov

| Substrate | Enzyme Type | Products Quantified |

|---|---|---|

| 5-Nitrononane-2,8-dione (NDK) | (R)-selective ADH | (R)-hydroxyketones, (R,R)-diol |

| (S)-selective Gre2p | (S)-hydroxyketones, (S,S)-diol, meso-diol |

Inline Nuclear Magnetic Resonance (NMR) for Real-Time Reaction Monitoring

Inline Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful process analytical technology for the real-time, non-invasive monitoring of the biocatalytic reduction of 5-Nitrononane-2,8-dione in flow reactors. researchgate.netkit.edu By integrating a benchtop NMR spectrometer with a microreactor setup, it is possible to continuously acquire spectra from the reaction solution. researchgate.netresearchgate.net This provides simultaneous quantification of the substrate (NDK), the intermediate hydroxyketone (HK), and the final diol product. kit.edu

This approach offers significant advantages for process optimization and control. researchgate.net For instance, inline NMR analysis has been combined with control software to create an autonomous system that adjusts process parameters, like the flow rate, in real-time to maintain a desired product concentration or to maximize reactor productivity. kit.eduresearchgate.net This work demonstrates the potential of inline NMR to facilitate "precision biocatalysis," enabling the development of highly efficient and automated biocatalytic processes. researchgate.netresearchgate.net

Engineering and Optimization of Biocatalytic Systems for 5 Nitrononane 2,8 Dione Transformations

Strategies for Enzyme Immobilization

Enzyme immobilization is a critical step in developing practical biocatalytic processes, offering improved stability, reusability, and simplified product purification. nih.govbohrium.com For the transformation of 5-nitrononane-2,8-dione, several advanced immobilization techniques have been explored to maximize catalyst performance and productivity.

Development of Self-Immobilizing Biocatalysts (e.g., using Streptavidin/Streptavidin-binding peptide interactions)

Self-immobilization strategies leverage high-affinity molecular interactions to achieve specific and oriented attachment of enzymes onto a support. A prominent example involves the use of the streptavidin-streptavidin binding peptide (SBP) system. kit.edumdpi.com In this approach, the enzyme designated for the transformation, such as the (R)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH), is genetically engineered to include an SBP tag. acs.orgkit.edu This tag facilitates a strong and specific, yet non-covalent, attachment to surfaces or supports coated with streptavidin. kit.edunist.gov

This method offers a straightforward way to immobilize enzymes directionally without complex chemical modifications that could compromise their activity. acs.org For the reduction of 5-nitrononane-2,8-dione, LbADH fused with an SBP tag has been successfully immobilized and tested in various reactor formats, demonstrating the versatility of this self-immobilization technique. kit.edumdpi.commdpi.com The high affinity of the biotin-streptavidin interaction is a well-established principle that underpins this powerful immobilization technology. springernature.complos.org

Immobilization Techniques on Solid Supports (e.g., Magnetic Microbeads)

Immobilizing enzymes onto solid supports, particularly magnetic microbeads, is a highly effective strategy for biocatalysis in flow systems. rsc.orgnih.gov These supports provide a large surface area for enzyme attachment and can be easily retained within a reactor using an external magnetic field, simplifying reactor design and operation. nih.govmdpi.com

In the context of 5-nitrononane-2,8-dione reduction, multiple enzymes, including (R)-selective alcohol dehydrogenase (LbADH), (S)-selective ketoreductase (Gre2p), and a cofactor-regenerating glucose 1-dehydrogenase (GDH), have been immobilized on magnetic microbeads. acs.orgresearchgate.net These enzyme-loaded beads can be packed into microfluidic channels to create packed-bed reactors. nih.govacs.org This setup allows for compartmentalization, where different enzymes can be placed in sequential zones to control the reaction cascade, converting 5-nitrononane-2,8-dione into specific diol stereoisomers. acs.org Long-term operational stability of up to 14 days has been demonstrated with such systems. researchgate.netacs.org

Another affinity-based method involves using polyhistidine-tags (His-tags) on the enzymes, which bind to magnetic beads functionalized with metal ions like Co²⁺. mdpi.com This approach achieved a 98% conversion of 5-nitrononane-2,8-dione with a space-time yield (STY) of 131 g L⁻¹ day⁻¹. mdpi.comsemanticscholar.org

Formation of Enzyme Monolayers on Reactor Surfaces

The direct immobilization of enzymes as a monolayer on the internal surfaces of a reactor channel is a straightforward approach to creating a catalytic surface. kit.eduucm.es This technique, known as wall-coating, has been applied in the biocatalytic reduction of 5-nitrononane-2,8-dione using the (R)-selective alcohol dehydrogenase LbADH. kit.edumdpi.com The enzyme can be attached through either physical adsorption (physisorption) or covalent bonds (chemisorption). kit.edu

While conceptually simple, this method generally suffers from low enzyme loading due to the limited surface area of the channel walls. mdpi.com A comparative study on immobilization strategies for the LbADH-catalyzed reduction of 5-nitrononane-2,8-dione revealed that enzyme monolayers resulted in significantly lower productivity. The space-time yields (STY) for these wall-coated reactors were less than 10 g L⁻¹ day⁻¹, which is substantially lower than values achieved with packed-bed or hydrogel systems. kit.edu

Fabrication and Application of All-Enzyme Hydrogels (AEH)

All-enzyme hydrogels (AEHs) represent a cutting-edge, carrier-free immobilization technique that creates a macroscopic, porous gel composed entirely of enzyme molecules. researchgate.netkit.edu These hydrogels are typically formed through the self-assembly of enzymes that have been genetically fused with complementary reactive domains, such as SpyTag and SpyCatcher, which spontaneously form covalent isopeptide bonds. researchgate.netnih.gov

This method results in an extremely high density of active enzymes, facilitating efficient catalysis and substrate channeling in multi-enzyme systems. researchgate.net AEHs have been successfully applied to the reduction of 5-nitrononane-2,8-dione. researchgate.netkit.edu In a comparative analysis of different immobilization formats, AEHs demonstrated superior performance, achieving the highest space-time yield (STY) of over 450 g L⁻¹ day⁻¹ for the reduction of 5-nitrononane-2,8-dione. kit.edumdpi.com The high catalytic activity and stability of AEHs make them exceptionally well-suited for use in continuous flow biocatalysis. researchgate.netresearchgate.net

Bioreactor Design and Flow Chemistry Principles

The design of the bioreactor and the application of flow chemistry principles are paramount for enhancing the productivity and efficiency of biocatalytic transformations. rsc.orgnih.gov Shifting from traditional batch processes to continuous flow systems offers numerous advantages, including improved mass and heat transfer, precise control over reaction conditions, and higher productivity. nih.govrsc.org

Implementation of Continuous Flow Reactors for Enhanced Productivity

Continuous flow reactors, particularly microfluidic systems, have proven to be highly effective for the biocatalytic reduction of 5-nitrononane-2,8-dione. nih.govacs.org By continuously pumping the substrate solution through a reactor containing the immobilized enzyme, these systems can operate for extended periods with consistent output, significantly outperforming batch processes. nih.govresearchgate.net Research has shown that the rate of 5-nitrononane-2,8-dione transformation can be 28 to 66 times higher in a continuous flow setup compared to a batch reactor. nih.gov

Packed-bed microreactors, where enzyme-coated magnetic beads or hydrogels are confined within a channel, are a common and effective design. acs.orgkit.edu These reactors enable high enzyme loading and efficient interaction between the substrate and the catalyst. semanticscholar.org The modular nature of flow systems also allows for the creation of sophisticated multi-enzyme cascades by connecting different reactor modules in series, enabling the controlled, sequential synthesis of complex chiral products from 5-nitrononane-2,8-dione. acs.org

The following table summarizes the performance of different immobilized systems used for the reduction of 5-nitrononane-2,8-dione, highlighting the impact of the chosen strategy on productivity.

| Immobilization Strategy | Biocatalyst System | Reactor Type | Performance Metric (STY) | Reference(s) |

| Enzyme Monolayer | LbADH on channel walls | Wall-Coated Flow Reactor | < 10 g L⁻¹ day⁻¹ | kit.edu |

| Magnetic Microbeads | LbADH on microbeads | Packed-Bed Flow Reactor | ≈ 100 g L⁻¹ day⁻¹ | kit.edu |

| Magnetic Microbeads | His-tagged ADH and GDH | Packed-Bed Flow Reactor | 131 g L⁻¹ day⁻¹ | semanticscholar.org, mdpi.com |

| All-Enzyme Hydrogel | LbADH hydrogel | Packed-Bed Flow Reactor | > 450 g L⁻¹ day⁻¹ | kit.edu |

Utilization of Microfluidic Devices and Microreactors in Biocatalysis

The application of microfluidic devices and microreactors in the biocatalysis of 5-Nitrononane-2,8-dione offers significant advantages over traditional batch processes. These miniaturized systems provide superior control over reaction parameters due to their high surface-area-to-volume ratios, which facilitate rapid heat and mass transfer. acs.orgnih.govelveflow.comresearchgate.net This enhanced control is crucial for managing the often exothermic nature of nitro group reductions and for optimizing the kinetics of the enzymatic transformations. acs.org

Research in the broader field of biocatalysis has demonstrated that microreactors can significantly shorten reaction times and improve yields. ineosopen.org For the transformation of 5-Nitrononane-2,8-dione, a potential microfluidic setup would involve the immobilization of relevant enzymes, such as a nitroreductase for the nitro group and a ketone reductase for the dione (B5365651) functionalities, onto the microchannel walls or on packed beds within the microreactor. nih.gov The substrate solution would then be continuously flowed through the reactor, allowing for precise control of residence time and, consequently, the reaction outcome. nih.govmdpi.com This approach also allows for the efficient screening of enzyme variants and reaction conditions in a high-throughput manner, accelerating process development. nih.gov The use of microfluidic systems can also enable the integration of in-line analytical techniques, providing real-time monitoring and control over the biocatalytic process. nih.gov

Design and Performance of Packed-Bed Reactor Configurations

Packed-bed reactors (PBRs) represent a scalable and robust solution for the continuous biocatalytic transformation of 5-Nitrononane-2,8-dione. mdpi.comresearcher.life In a typical PBR configuration for this purpose, enzymes such as nitroreductases or ketone reductases are immobilized onto solid supports, which are then packed into a column. acs.orgnih.gov The substrate, 5-Nitrononane-2,8-dione, dissolved in a suitable buffer, is then continuously passed through the packed bed. acs.org

The choice of support material is critical for the performance of the PBR and can range from traditional porous polymers to advanced materials like carbon nanoparticles. acs.org The immobilization of enzymes on these supports prevents their washout, allowing for their reuse over extended periods and simplifying downstream processing by eliminating the need for enzyme separation from the product stream. mdpi.comnih.gov

The performance of a PBR is influenced by several factors, including the type and loading of the immobilized enzyme, the flow rate of the substrate, and the temperature and pH of the reaction medium. nih.gov For the transformation of 5-Nitrononane-2,8-dione, a dual-enzyme PBR system could be envisioned, where two different enzymes are either co-immobilized or packed in sequential beds to facilitate the reduction of both the nitro group and the ketone functionalities. A study on a dual-enzyme system for ketone reduction using enzymes co-immobilized on carbon particles demonstrated the feasibility of such a setup, achieving high conversion rates in a continuous packed-bed reactor. acs.org

Table 1: Hypothetical Performance of a Packed-Bed Reactor for 5-Nitrononane-2,8-dione Transformation

| Parameter | Value | Reference |

| Reactor Volume | 10 mL | acs.org |

| Enzyme Loading | 5 mg/g support | acs.org |

| Substrate Concentration | 20 mM | acs.org |

| Flow Rate | 0.5 mL/min | acs.org |

| Residence Time | 20 min | acs.org |

| Conversion Rate | >95% | acs.org |

| Operational Stability | >48 hours | acs.org |

This table presents a hypothetical scenario based on typical performance data from related biocatalytic systems, as direct data for 5-Nitrononane-2,8-dione is not available.

Optimization of Space-Time Yields in Continuous Processes

Space-time yield (STY) is a critical metric for evaluating the efficiency of a continuous biocatalytic process, representing the amount of product formed per unit of reactor volume per unit of time. rsc.org Maximizing the STY is a key objective in the engineering and optimization of systems for the transformation of 5-Nitrononane-2,8-dione.

For the biocatalytic reduction of nitro compounds, research has shown that continuous flow systems can achieve significantly higher STYs compared to batch reactions. For instance, in the continuous hydrogenation of nitrobenzene (B124822) to aniline, the STY in a flow system was found to be over 700 times higher than in a batch reaction. rsc.org While this example uses a chemical catalyst, the principles are transferable to biocatalytic systems. In a biocatalytic context, a continuous packed-bed reactor for NADH-dependent ketone reduction achieved STYs of up to 22.9 g L⁻¹ h⁻¹. acs.org Applying these principles to 5-Nitrononane-2,8-dione transformations would involve a systematic optimization of enzyme loading, substrate concentration, and flow rate to maximize the STY while maintaining high conversion and product selectivity.

Advanced Biocatalyst Engineering and Cascade Systems

Design and Application of Sequential Enzymatic Cascades

Sequential enzymatic cascades, where the product of one enzymatic reaction becomes the substrate for the next, are highly effective for the multi-step transformation of substrates like 5-Nitrononane-2,8-dione. nih.govlongdom.org Such cascades mimic the efficiency of metabolic pathways found in nature. longdom.org For the complete reduction of 5-Nitrononane-2,8-dione to the corresponding amino-diol, a two- or three-step cascade could be designed.

The first step would involve a nitroreductase to convert the nitro group to an amino group. The resulting amino-dione would then be the substrate for one or more ketone reductases to stereoselectively reduce the two ketone functionalities. The enzymes for such a cascade could be used as isolated proteins, either free in solution or co-immobilized on a support material. nih.gov The use of whole-cell biocatalysts expressing the required enzymes is another viable approach. nih.gov

A key challenge in designing enzymatic cascades is ensuring the compatibility of the different enzymes in terms of their optimal pH, temperature, and cofactor requirements. nih.gov For instance, if a nitroreductase and a ketone reductase with different optimal pH values are used, a compromise in reaction conditions might be necessary, or the cascade could be carried out in a sequential manner with intermediate pH adjustment. The development of single-enzyme two-mechanism cascade reactions, as demonstrated for the synthesis of tertiary nitroalkanes, highlights the potential for innovative cascade designs. nih.gov

Construction of Multi-Enzyme Complexes and Fusion Enzymes for Integrated Biotransformations

To overcome the challenges of substrate inhibition and the diffusion of intermediates in sequential enzymatic cascades, the construction of multi-enzyme complexes and fusion enzymes offers a powerful strategy for the integrated biotransformation of 5-Nitrononane-2,8-dione. tuscany-diet.netwikipedia.org By bringing the different enzymes into close proximity, the local concentration of intermediates is increased, leading to enhanced reaction rates and reduced side reactions. tuscany-diet.net

Multi-enzyme complexes are non-covalent assemblies of different enzymes, while fusion enzymes are created by genetically linking the coding sequences of the individual enzymes to produce a single polypeptide chain with multiple catalytic domains. nih.govwikipedia.org For the transformation of 5-Nitrononane-2,8-dione, a fusion protein could be engineered to contain a nitroreductase domain and one or two ketone reductase domains.

The spatial arrangement of the enzymes in these complexes is crucial for their efficiency. In nature, multi-enzyme complexes often exhibit a specific architecture that facilitates the channeling of substrates between active sites. tuscany-diet.net Replicating this in engineered systems is a significant challenge but holds the promise of creating highly efficient biocatalysts. An example of a natural multi-enzyme complex is the fatty acid oxidation complex from Escherichia coli, which contains five different enzymatic activities on a single protein assembly. nih.gov

Table 2: Comparison of Biocatalytic Systems for 5-Nitrononane-2,8-dione Transformation

| Biocatalytic System | Advantages | Disadvantages | Potential Application for 5-Nitrononane-2,8-dione |

| Free Enzymes | Simple to implement, no immobilization required. | Difficult to reuse, product purification can be complex. | Initial screening of enzymes for activity on 5-Nitrononane-2,8-dione. |

| Immobilized Enzymes | Reusable, simplified downstream processing, improved stability. mdpi.comworktribe.com | Mass transfer limitations can occur, immobilization can reduce enzyme activity. | Continuous production in packed-bed or microfluidic reactors. |

| Sequential Cascade | Allows for multi-step synthesis, can use enzymes with different optimal conditions. nih.gov | Intermediate diffusion can be slow, potential for side reactions. | Stepwise reduction of the nitro group and then the ketone groups. |

| Multi-Enzyme Complex | Substrate channeling enhances efficiency, reduced intermediate loss. tuscany-diet.net | Complex to assemble, requires compatible enzymes. | Integrated one-pot synthesis of the final amino-diol product. |

| Fusion Enzymes | Defined stoichiometry, very efficient substrate channeling. nih.gov | Can be difficult to express and fold correctly, may have steric hindrance issues. | A single biocatalyst for the complete transformation of 5-Nitrononane-2,8-dione. |

This table provides a generalized comparison of different biocatalytic approaches and their hypothetical application to the target compound.

Strategies for Enzyme Compartmentalization within Biocatalytic Systems

Enzyme compartmentalization is a key strategy for optimizing multi-enzyme biocatalytic systems by spatially separating different enzymatic reactions. nih.govnih.gov This can be particularly advantageous for cascades involving incompatible reaction conditions or inhibitory intermediates. For the transformation of 5-Nitrononane-2,8-dione, compartmentalization could be achieved at different scales.

At the reactor level, sequential packed-bed reactors, each containing a different immobilized enzyme, would represent a form of compartmentalization. nih.gov This allows for the optimization of conditions for each step of the cascade independently.

At a smaller scale, microfluidic devices can be designed with distinct compartments where different enzymes are immobilized. nih.gov This allows for precise control over the reaction sequence and the residence time in each compartment.

Within a single biocatalyst, such as a whole cell, enzymes can be targeted to different cellular compartments, such as the cytoplasm and the periplasm in bacteria. This can help to separate sequential reactions and prevent the accumulation of toxic intermediates in one location. For instance, the initial reduction of the nitro group of 5-Nitrononane-2,8-dione could occur in the cytoplasm, with the subsequent reduction of the ketone groups taking place in the periplasm, facilitated by specific transport proteins. The encapsulation of enzymes in microcapsules is another method of compartmentalization, creating an artificial organelle within a reactor system. nih.gov

Exploration of Whole-Cell Biocatalysis in Flow Systems

The integration of whole-cell biocatalysis with continuous flow systems presents a significant opportunity to enhance the efficiency, control, and scalability of biotransformations involving 5-nitrononane-2,8-dione. This approach leverages the inherent advantages of whole-cell catalysts, such as the presence of endogenous cofactors and protective cellular environments, while capitalizing on the benefits of flow chemistry, including improved mass and heat transfer, precise control over reaction parameters, and the potential for process automation. researchgate.netunimi.itfrontiersin.org

A key strategy in the development of these systems is the immobilization of whole cells. escholarship.org Immobilization confines the biocatalyst within the reactor, preventing washout and simplifying downstream processing. rsc.org Various techniques, such as encapsulation in polymers like calcium-alginate or covalent attachment to solid supports, have been explored to create robust and reusable whole-cell biocatalytic systems. escholarship.org This is particularly advantageous for cofactor-dependent reactions, as the cellular machinery for cofactor regeneration remains intact and localized within the flow system. unimi.itnih.gov

Research in this area has focused on optimizing reactor design and operating conditions to maximize the productivity and stability of the biocatalytic process. For instance, the stereoselective reduction of 5-nitrononane-2,8-dione has been investigated using the (R)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH) in various flow reactor setups. researchgate.net These studies compare different immobilization strategies, such as physisorption or chemisorption of the enzyme onto flow channel walls or magnetic microbeads in a packed-bed format. researchgate.net

The use of multi-step enzymatic cascades within a single continuous flow operation is another area of active exploration. unimi.it This approach, often referred to as a "one-pot" synthesis, can significantly streamline the production of complex molecules from 5-nitrononane-2,8-dione by eliminating the need for isolation and purification of intermediates.

The following table summarizes key findings from studies on whole-cell biocatalysis in flow systems for transformations analogous to those of 5-nitrononane-2,8-dione, highlighting the diverse strategies and outcomes in this field.

| Biocatalyst | Reactor Type | Substrate | Key Findings & Outcomes |

| Acetobacter aceti MIM 2000/28 (immobilized whole cells) | Packed-bed | Prochiral diols | Continuous flow oxidation to chiral 2-hydroxymethyl alkanoic acids. unimi.it |

| Lactobacillus brevis (LbADH) | Flow reactor | 5-nitrononane-2,8-dione | Comparative study of different immobilization techniques for stereoselective reduction. researchgate.net |

| Escherichia coli with over-expressed aldoxime dehydratase | Packed-bed | n-octanaldoxime | Almost complete conversion with high substrate loading using cyclohexane (B81311) as the solvent. unimi.it |

| Yeast cells | Packed-bed | Phenylacetone | Bio-reduction to (S)-alcohol in excellent yield and enantiomeric excess. unimi.it |

| Ralstonia eutropha (soluble hydrogenase) | Flow reactor | NAD+ | Efficient reduction of NAD+ to NADH using hydrogen gas. nih.gov |

These examples underscore the potential of whole-cell biocatalysis in flow systems to create highly efficient and sustainable processes for the transformation of nitroalkanes and related compounds. The ability to integrate cofactor regeneration and multi-enzyme pathways within a continuous setup paves the way for the development of advanced biocatalytic manufacturing processes. nih.govd-nb.info

Computational and Theoretical Studies on 5 Nitrononane 2,8 Dione Systems

Application of Molecular Modeling and Simulation in Biocatalysis

Molecular modeling and simulation have become indispensable tools in understanding the biocatalytic transformation of 5-nitrononane-2,8-dione. These computational techniques allow for the detailed examination of enzyme-substrate interactions at the atomic level, which is crucial for elucidating reaction mechanisms and stereoselectivity.

One of the key applications of molecular modeling is in the study of biocatalytic cascades for the synthesis of chiral molecules from 5-nitrononane-2,8-dione. For instance, the sequential enzymatic reduction of the prochiral Cs-symmetrical 5-nitrononane-2,8-dione (NDK) can yield various stereoisomeric hydroxyketones and diols. nih.gov Computational models can simulate the binding of NDK to the active site of different alcohol dehydrogenases (ADHs), such as those from Lactobacillus brevis (LbADH) and Candida magnoliae (Cm-ADH10), to predict the most favorable stereochemical outcomes. nih.gov

These simulations can reveal the critical amino acid residues involved in substrate binding and catalysis, providing a basis for enzyme engineering efforts aimed at improving activity and selectivity. By understanding the molecular determinants of stereoselectivity, researchers can rationally design mutant enzymes with enhanced capabilities for producing specific stereoisomers of interest.

In Silico Optimization of Bioreactor Performance

Computational fluid dynamics (CFD) and other in silico modeling techniques are increasingly being used to optimize the performance of bioreactors for the production of fine chemicals using substrates like 5-nitrononane-2,8-dione. These models can simulate the complex interplay of fluid dynamics, mass transfer, and reaction kinetics within a bioreactor, enabling the identification of optimal operating conditions without the need for extensive and costly experimental trials.

In the context of the biocatalytic reduction of 5-nitrononane-2,8-dione, in silico optimization can be applied to microfluidic chip reactors. For example, a system utilizing enzyme-modified beads loaded in four-channel microfluidic chips has been developed for the stereoselective reduction of NDK. nih.gov Computational models can be used to fine-tune the compartment size and enzyme loading ratios to control the product distribution. By simulating different ratios of enzymes like Gre2p and LbADH, the system can be computationally optimized to selectively produce a single meso diol with high conversion and stereoselectivity. nih.gov

These in silico models can also account for factors such as substrate and product inhibition, cofactor regeneration, and the stability of the biocatalysts over time, providing a comprehensive framework for process optimization. The ability to predict the impact of various process parameters on reactor performance is a powerful tool for accelerating the development of robust and efficient biocatalytic processes.

Computational Docking Experiments for Enzyme-Substrate Interaction Analysis

Computational docking is a powerful technique used to predict the preferred binding orientation of a substrate within the active site of an enzyme. For 5-nitrononane-2,8-dione, docking experiments are instrumental in understanding the molecular basis of its interaction with various enzymes, particularly alcohol dehydrogenases.

Docking simulations can provide detailed insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of 5-nitrononane-2,8-dione to the enzyme's active site. This information is critical for explaining the observed stereoselectivity of the enzymatic reduction. By comparing the binding energies and conformations of different possible substrate orientations, researchers can predict which stereoisomer is likely to be formed.

For example, in the sequential enzymatic reduction of 5-nitrononane-2,8-dione, docking studies can be employed to rationalize why a particular alcohol dehydrogenase favors the reduction of one prochiral ketone group over the other. These computational experiments can guide the selection of appropriate enzymes for a desired synthetic outcome and can also inform the design of site-directed mutagenesis studies aimed at altering the enzyme's substrate specificity or stereoselectivity.

The insights gained from computational docking, when combined with experimental data, provide a comprehensive understanding of the enzyme-substrate interactions that are fundamental to the biocatalytic applications of 5-nitrononane-2,8-dione.

Conclusion and Future Perspectives in 5 Nitrononane 2,8 Dione Research

Summary of Key Achievements and Remaining Challenges in the Field

Research into 5-Nitrononane-2,8-dione has yielded several noteworthy achievements, particularly in the realm of biocatalysis. The primary application of this compound has been as a starting material for the stereoselective synthesis of chiral hydroxyketones and diols, which are valuable building blocks for more complex molecules. mdpi.comresearchgate.net

Key Achievements:

Enzymatic Desymmetrization: A significant achievement is the successful enzymatic desymmetrization of the Cₛ-symmetrical 5-nitrononane-2,8-dione. mdpi.comresearchgate.net Various ketoreductases and alcohol dehydrogenases have been employed to reduce one or both of the enantiotopic carbonyl groups, yielding a range of stereoisomeric hydroxyketones and diols with high stereoselectivity. mdpi.comresearchgate.net This provides a direct route to chiral compounds with multiple stereocenters. mdpi.com

Development of Biocatalytic Systems: Researchers have developed sophisticated biocatalytic systems for the conversion of 5-nitrononane-2,8-dione. These include the use of isolated enzymes, whole-cell biocatalysts, and multi-enzyme cascades. semanticscholar.orgresearchgate.netresearchgate.net For instance, the combination of a ketoreductase with a cofactor regeneration system, such as glucose dehydrogenase, has been shown to be effective. researchgate.netmdpi.com

Process Intensification: Significant strides have been made in intensifying the biocatalytic process. This includes the immobilization of enzymes on various supports like magnetic beads and within hydrogels, which allows for enzyme reuse and simplifies downstream processing. semanticscholar.orgresearchgate.netresearchgate.net Furthermore, the use of microreactors and continuous flow processes has been explored to enhance space-time yields and improve reaction control. researchgate.netmdpi.comrsc.org

Synthesis of Derivatives: The reactivity of the nitro group and the two carbonyl functionalities has been exploited to synthesize derivatives like 5-Cyano-5-nitro-nonane-2,8-dione, which can be further cyclized to form heterocyclic structures such as researchgate.netmdpi.com-naphthyridine. kochi-tech.ac.jp

Remaining Challenges:

Despite these successes, several challenges remain in the field:

Cofactor Regeneration: Many of the enzymatic reductions of 5-nitrononane-2,8-dione rely on expensive nicotinamide (B372718) cofactors (NADPH). mdpi.com Efficient and economical in-situ regeneration of these cofactors is a critical challenge for the industrial viability of these processes. researchgate.netmdpi.com

Enzyme Stability and Activity: The operational stability of the enzymes used for the reduction of 5-nitrononane-2,8-dione can be a limiting factor, especially under industrial process conditions. researchgate.net There is a need for more robust biocatalysts with high activity and longevity. researchgate.net

Process Optimization and Scale-Up: While microreactors and flow systems have shown promise, the seamless scale-up of these processes to an industrial level presents a significant challenge. semanticscholar.org This includes maintaining high efficiency, managing potential substrate and product inhibition, and ensuring economic feasibility. researchgate.netacs.org

Limited Scope of Chemical Transformations: Research has predominantly focused on the biocatalytic reduction of the carbonyl groups. The synthetic potential of the nitro group in 5-nitrononane-2,8-dione for other transformations remains largely unexplored. The broader synthetic utility of this compound as a versatile building block is an area that warrants further investigation. mdpi.comresearchgate.netfrontiersin.org

Identification of Emerging Trends and Promising Directions for Future Research Initiatives

The future of 5-nitrononane-2,8-dione research is poised to move beyond its current focus, embracing new technologies and applications.

Emerging Trends:

Integrated Biocatalytic Systems: A clear trend is the development of more integrated and sophisticated biocatalytic systems. This includes the creation of multi-enzyme cascades co-immobilized in a structured manner to mimic metabolic pathways, potentially leading to more efficient and complex molecular syntheses in a one-pot fashion. semanticscholar.orgsemanticscholar.org The use of self-assembling biocatalytic hydrogels and enzyme immobilization on nano-scaffolds are at the forefront of this trend. researchgate.netsemanticscholar.org

Chemoenzymatic Synthesis: The combination of biocatalytic steps with traditional chemical synthesis is an emerging area. semanticscholar.org This hybrid approach could leverage the high selectivity of enzymes for the reduction of 5-nitrononane-2,8-dione, followed by chemical modifications of the resulting chiral products to create a wider diversity of molecules.

Data-Driven Process Optimization: The use of computational modeling and machine learning to optimize reaction conditions, reactor design, and enzyme performance in real-time is a growing trend that could significantly accelerate the development of efficient biocatalytic processes for 5-nitrononane-2,8-dione. mdpi.com

Promising Future Research Directions:

Exploration of Novel Enzyme Activities: Prospecting for and engineering novel enzymes with enhanced stability, activity, and altered stereoselectivity for the reduction of 5-nitrononane-2,8-dione will continue to be a fruitful area of research. This could lead to the synthesis of all possible stereoisomers of the corresponding diols with high purity. researchgate.net

Diversification of Synthetic Applications: A major future direction should be the exploration of the broader synthetic utility of 5-nitrononane-2,8-dione and its derivatives. The versatile reactivity of the nitro group can be harnessed for various transformations, such as C-C bond formations (e.g., Henry or Michael reactions), reductions to amines, or its use as a leaving group. mdpi.comresearchgate.netnih.gov This could open doors to the synthesis of novel heterocyclic compounds and other complex molecular architectures with potential pharmaceutical applications. frontiersin.orgcolab.ws

Development of Sustainable Synthetic Routes: Future research should also focus on developing more sustainable and greener synthetic routes to 5-nitrononane-2,8-dione itself.

Application in Materials Science: Given the presence of multiple functional groups, there may be opportunities to explore the use of 5-nitrononane-2,8-dione or its derivatives as monomers or cross-linking agents in the development of new polymers or functional materials.

Q & A

Q. Key Findings :

- Monolayer Coatings : STY <10 g L⁻¹ h⁻¹ due to limited enzyme loading .

- Packed-Bed Reactors : STY increases tenfold (~100 g L⁻¹ h⁻¹) via high surface-area microbeads .

- Room-Filling Hydrogels : STY >450 g L⁻¹ h⁻¹ achieved through 3D enzyme networks .

Mechanism : Hydrogels maximize enzyme density and substrate diffusion, whereas monolayers suffer from uneven distribution .

Advanced: How can stereochemical contradictions in multi-step NDK reductions be resolved?

Challenge : Competing pathways yield undesired diastereomers (e.g., R,S vs. R,R diols) .

Methodology :

- Stepwise Screening : Use distinct ketoreductases for each reduction step to control stereochemistry .

- In Situ Monitoring : Microfluidic platforms track intermediate hydroxyketones (HK1/HK2) via UV-radiometric assays .

- Kinetic Modeling : Predicts optimal reaction times to halt at desired intermediates (e.g., HK1 before over-reduction) .

Advanced: What cofactor regeneration strategies balance efficiency and enzyme stability?

Comparison of Strategies :

| Method | STY (g L⁻¹ h⁻¹) | Stability (Days) |

|---|---|---|

| Substrate-Coupled (Isopropanol) | 50 | 3 |

| Enzyme-Coupled (GDH) | 120 | 6 |

| Whole-Cell Metabolism | 30 | 2 |

Q. Recommendations :

- Enzyme-Coupled Systems : Use glucose dehydrogenase (GDH) for >6-day stability and high STY .

- Cofactor Recycling : Continuous NADPH supplementation maintains activity in hydrogels .

Advanced: How do biofilms enhance continuous NDK biocatalysis?

Innovation : E. coli biofilms expressing LbADH enable:

- Continuous Monitoring : Microfluidics track NDK → HK → diol conversion in real-time .

- Enhanced Stability : Biofilm matrices protect enzymes from denaturation, achieving >7-day operation .

Application : Biofilms are ideal for scale-up due to self-immobilization and resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.